Carbamic acid, (2-mercapto-1,1-dimethylethyl)-, 1,1-dimethylethyl ester (9CI)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

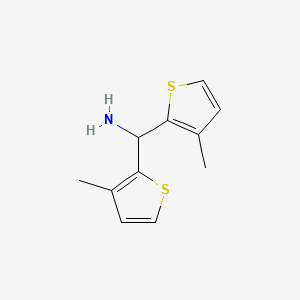

The molecular formula of this compound is C9H19NO2S . It has a molecular weight of 205.318 . The exact structure analysis would require more detailed spectroscopic data which is not available in the search results.Physical And Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm3 . It has a boiling point of 284.9±23.0 °C at 760 mmHg . The melting point is not available . The compound also has a flash point of 126.1±22.6 °C .Scientific Research Applications

Analytical Chemistry

Lastly, in analytical chemistry, this compound could be part of the development of new analytical methods. Its specific reactivity with certain chemicals can be harnessed to create sensitive and selective assays for laboratory analysis.

Each of these applications leverages the unique chemical properties of Carbamic acid, (2-mercapto-1,1-dimethylethyl)-, 1,1-dimethylethyl ester (9CI) , and ongoing research may uncover even more uses for this versatile compound .

Mechanism of Action

The mechanism of action of this compound is not specified in the search results. Its applications in various scientific research suggest that it may have multiple mechanisms of action depending on the specific context.

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of Carbamic acid, (2-mercapto-1,1-dimethylethyl)-, 1,1-dimethylethyl ester (9CI) involves the reaction of 2-mercapto-1,1-dimethylethanol with chloroformate followed by reaction with tert-butanol and ammonia gas.", "Starting Materials": ["2-mercapto-1,1-dimethylethanol", "Chloroformate", "tert-Butanol", "Ammonia gas"], "Reaction": ["Step 1: React 2-mercapto-1,1-dimethylethanol with chloroformate in the presence of a base to produce the corresponding carbamic acid chloroformate intermediate.", "Step 2: Add tert-butanol to the reaction mixture and stir for a few hours to obtain the tert-butyl carbamate intermediate.", "Step 3: Introduce ammonia gas into the reaction mixture and heat to complete the synthesis of Carbamic acid, (2-mercapto-1,1-dimethylethyl)-, 1,1-dimethylethyl ester (9CI)."] } | |

CAS RN |

134362-19-9 |

Molecular Formula |

C9H19NO2S |

Molecular Weight |

205.316 |

IUPAC Name |

tert-butyl N-(2-methyl-1-sulfanylpropan-2-yl)carbamate |

InChI |

InChI=1S/C9H19NO2S/c1-8(2,3)12-7(11)10-9(4,5)6-13/h13H,6H2,1-5H3,(H,10,11) |

InChI Key |

XICWIXHBBILNLD-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)NC(C)(C)CS |

synonyms |

Carbamic acid, (2-mercapto-1,1-dimethylethyl)-, 1,1-dimethylethyl ester (9CI) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3H-[1,2,4]Triazepino[2,3-a]benzimidazol-4(5H)-one](/img/structure/B594684.png)